4-(4-Bromophenyl)-9-phenyl-9H-carbazole
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Overview
Description
4-(4-Bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-phenyl-9-phenyl-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar in structure but lacks the carbazole moiety.
4-Bromophenylacetic acid: Contains a bromophenyl group but has different functional groups and applications.
4-Bromophenyl isocyanate: Used in different chemical reactions and applications .
Uniqueness
4-(4-Bromophenyl)-9-phenyl-9H-carbazole is unique due to its combination of bromine, phenyl, and carbazole moieties
Properties
Molecular Formula |
C24H16BrN |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H16BrN/c25-18-15-13-17(14-16-18)20-10-6-12-23-24(20)21-9-4-5-11-22(21)26(23)19-7-2-1-3-8-19/h1-16H |
InChI Key |
XJJKRQJWRSYMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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